4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core.
Cyclopentylation: Cyclopentylamine is introduced to the core structure under basic conditions.
Chlorination: Chlorination is achieved using phosphorus oxychloride.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as solvent-free microwave irradiation can be employed to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution.
Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.
Suzuki Coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, which is relevant in cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine involves inhibition of CDKs. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other CDK inhibitors .
Properties
Molecular Formula |
C13H16ClN3 |
---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
4-chloro-2-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3/c1-7-8(2)15-13-10(7)11(14)16-12(17-13)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,15,16,17) |
InChI Key |
LAROFRFSJMYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3CCCC3)Cl)C |
Origin of Product |
United States |
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